molecular formula C4H5N3OS B12824570 4-Hydroxy-1H-imidazole-5-carbothioamide

4-Hydroxy-1H-imidazole-5-carbothioamide

Cat. No.: B12824570
M. Wt: 143.17 g/mol
InChI Key: IMTOYIQNFGNXGM-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-imidazole-5-carbothioamide is a heterocyclic compound that features an imidazole ring substituted with a hydroxyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1H-imidazole-5-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include substituted imidazoles, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-1H-imidazole-5-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-imidazole-5-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and nucleic acids, affecting their function and stability . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar structural features.

    4-Methylimidazole: Another imidazole derivative with different substituents.

    2-Mercaptoimidazole: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 4-Hydroxy-1H-imidazole-5-carbothioamide is unique due to the presence of both a hydroxyl group and a carbothioamide group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

4-hydroxy-1H-imidazole-5-carbothioamide

InChI

InChI=1S/C4H5N3OS/c5-3(9)2-4(8)7-1-6-2/h1,8H,(H2,5,9)(H,6,7)

InChI Key

IMTOYIQNFGNXGM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=S)N)O

Origin of Product

United States

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